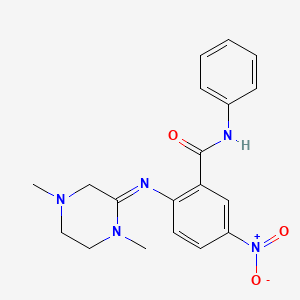

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML336は、ベネズエラウマ脳炎ウイルス(VEEV)に対して有意な有効性を示した新規の抗ウイルス化合物です。この化合物は、VEEVの非構造タンパク質2(nsP2)を標的とするキナゾリノン系阻害剤であり、ウイルスRNAの転写と複製に不可欠です .

作用機序

ML336は、VEEVのウイルスRNA合成を阻害することで抗ウイルス効果を発揮します。これは、ウイルスRNAの転写と複製に不可欠な非構造タンパク質2(nsP2)を特異的に標的とします。ウイルスレプリカーゼ複合体に干渉することで、ML336は感染細胞のウイルス量を効果的に減少させます .

類似の化合物との比較

類似の化合物

BDGR-4: VEEVを標的とする別の抗ウイルス化合物。

E64d: VEEVのnsP2プロテアーゼを阻害するエポキシサクシニルプロドラッグ。

CA074メチルエステル: nsP2プロテアーゼを標的とする可逆的なオキシンドール阻害剤.

ML336の独自性

ML336は、VEEVに対する高い特異性と効力でユニークです。他の化合物とは異なり、ML336は、チクングニアウイルスなどの他のアルファウイルスに対して測定可能な活性は示しません。プラス鎖とマイナス鎖の両方のRNA合成を宿主RNA産生に影響を与えることなく阻害する能力は、さらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

ML336 has been found to interact with several biomolecules, particularly the nonstructural proteins of the VEEV . These interactions are crucial for its antiviral activity.

Cellular Effects

In cellular studies, ML336 has shown significant effects on various types of cells infected with VEEV. It has been observed to limit in vitro viral replication, thereby reducing the viral progeny . This suggests that ML336 may influence cell function by impacting cell signaling pathways and gene expression related to viral replication.

Molecular Mechanism

The molecular mechanism of action of ML336 involves its interaction with the nonstructural proteins of VEEV. It is believed that ML336 exerts its effects at the molecular level by binding to these proteins, thereby inhibiting their function and ultimately limiting viral replication .

Dosage Effects in Animal Models

In animal models, the effects of ML336 have been observed to vary with different dosages. At a dosage of 5 mg kg(-1) day(-1), significant protection was observed in VEEV-infected mice

Transport and Distribution

The transport and distribution of ML336 within cells and tissues are critical aspects of its function. While specific transporters or binding proteins have not been identified, it is known that ML336 can reach the brain in mice , suggesting it can cross the blood-brain barrier.

準備方法

合成経路と反応条件

ML336の合成は、市販の出発物質から複数のステップで行われます。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度が確保されます .

工業的製造方法

ML336の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスを拡大することです。これには、反応条件の最適化、より大きな反応器の使用、および安全および環境規制への準拠が含まれます .

化学反応の分析

反応の種類

ML336は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、キナゾリノンコアの官能基を修飾できます。

還元: この反応は、ニトロ基をアミンに還元するために使用できます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素ガスが含まれます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、さまざまな官能基を持つキナゾリノン誘導体の形成につながる可能性があります .

科学研究への応用

ML336は、以下を含む幅広い科学研究への応用を備えています。

化学: ウイルスRNA合成の阻害を研究するためのツール化合物として使用されます。

生物学: VEEVの複製を研究するための細胞培養モデルで使用されます。

医学: VEEV感染症の治療のための潜在的な治療薬。

科学的研究の応用

ML336 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of viral RNA synthesis.

Biology: Used in cell culture models to study the replication of VEEV.

Medicine: Potential therapeutic agent for treating VEEV infections.

Industry: Potential use in the development of antiviral drugs

類似化合物との比較

Similar Compounds

BDGR-4: Another antiviral compound that targets VEEV.

E64d: An epoxysuccinyl prodrug that inhibits the nsP2 protease of VEEV.

CA074 methyl ester: A reversible oxindole inhibitor that targets the nsP2 protease.

Uniqueness of ML336

ML336 is unique in its high specificity and potency against VEEV. Unlike other compounds, ML336 does not show measurable activity against other alphaviruses like Chikungunya virus. Its ability to inhibit both plus and minus strand RNA synthesis without affecting host RNA production makes it a promising candidate for further development .

生物活性

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide, also known as ML336, is a compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into its synthesis, biological activity, and relevant case studies that highlight its efficacy against various viral infections.

Synthesis

The synthesis of ML336 involves the reaction of 5-nitro-N-phenylbenzamide with 1,4-dimethylpiperazine. The process typically includes several steps of purification and characterization to ensure the desired product is obtained with high purity and yield.

Antiviral Properties

ML336 has been studied for its antiviral properties against several viruses, including the Venezuelan equine encephalitis virus (VEEV) and enterovirus 71 (EV71).

- Venezuelan Equine Encephalitis Virus (VEEV) :

-

Enterovirus 71 (EV71) :

- In studies evaluating antiviral activity against EV71, ML336 showed low micromolar IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM, indicating its potential as a lead compound for developing anti-EV71 drugs .

- The selectivity index (SI) values for ML336 were also favorable compared to existing antiviral agents like pirodavir, suggesting a promising therapeutic window .

The mechanism by which ML336 exerts its antiviral effects appears to involve interference with viral nonstructural proteins and modulation of host immune responses. Specifically, it has been shown to inhibit MyD88-dependent signaling pathways that are often upregulated during viral infections . This inhibition may enhance interferon production, thereby improving antiviral responses in infected cells.

Case Studies

特性

IUPAC Name |

2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAMTBFFNOHDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。